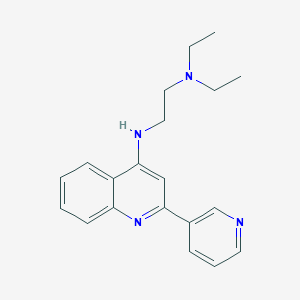
N',N'-Diethyl-N-(2-(pyridin-3-yl)quinolin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting materials: Quinoline core and pyridine derivatives.
- Reaction: Nucleophilic substitution or coupling reactions.
- Conditions: Use of palladium catalysts and base (e.g., potassium carbonate) in an inert atmosphere.
Step 3: Addition of Diethylaminoethyl Side Chain
- Starting materials: Intermediate from step 2 and diethylaminoethyl chloride.
- Reaction: Alkylation reaction.
- Conditions: Use of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring environmental safety. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the diethylaminoethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
-
Step 1: Synthesis of Quinoline Core
- Starting materials: Aniline derivatives and β-ketoesters.
- Reaction: Friedländer synthesis, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst.
- Conditions: Reflux in ethanol or acetic acid.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It may interfere with cell signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine
- N-[2-(diethylamino)ethyl]-2-(pyridin-2-yl)quinolin-4-amine
- N-[2-(diethylamino)ethyl]-2-(pyridin-4-yl)quinolin-4-amine
Uniqueness
N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine is unique due to the specific positioning of the pyridine ring and the diethylaminoethyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-pyridin-3-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H24N4/c1-3-24(4-2)13-12-22-20-14-19(16-8-7-11-21-15-16)23-18-10-6-5-9-17(18)20/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,23) |
InChI Key |
PSOSXXITGCKACF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B14861529.png)

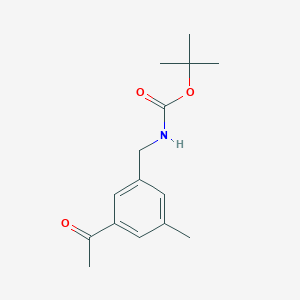
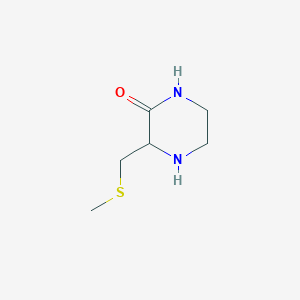

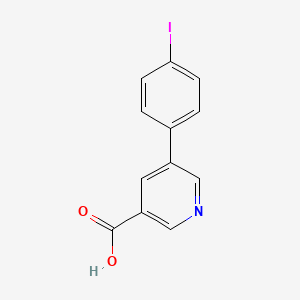

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B14861588.png)

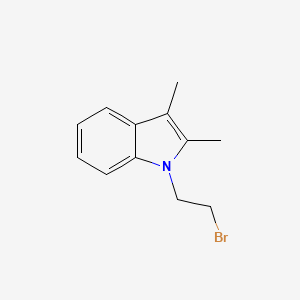
![(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B14861598.png)



